molecular formula C26H29N3O2 B012134 N-[2-[benzoyl-[2-(diethylamino)ethyl]amino]phenyl]benzamide CAS No. 100243-31-0

N-[2-[benzoyl-[2-(diethylamino)ethyl]amino]phenyl]benzamide

Cat. No.: B012134
CAS No.: 100243-31-0
M. Wt: 415.5 g/mol
InChI Key: MXVKQSHBOBEWPQ-UHFFFAOYSA-N
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Description

BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-N,N’-o-PHENYLENEBIS- is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a benzamide core with diethylaminoethyl and o-phenylenebis substituents. Its chemical properties make it a valuable subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-N,N’-o-PHENYLENEBIS- typically involves the reaction of benzoyl chloride with diethylaminoethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-N,N’-o-PHENYLENEBIS- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-N,N’-o-PHENYLENEBIS- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-N,N’-o-PHENYLENEBIS- involves its interaction with specific molecular targets and pathways. For instance, as an antiarrhythmic agent, it works by blocking sodium channels in the heart, thereby reducing excitability and conduction of myocardial cells. This helps in stabilizing the heart rhythm and preventing abnormal heartbeats .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-N,N’-o-PHENYLENEBIS- is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

100243-31-0

Molecular Formula

C26H29N3O2

Molecular Weight

415.5 g/mol

IUPAC Name

N-[2-[benzoyl-[2-(diethylamino)ethyl]amino]phenyl]benzamide

InChI

InChI=1S/C26H29N3O2/c1-3-28(4-2)19-20-29(26(31)22-15-9-6-10-16-22)24-18-12-11-17-23(24)27-25(30)21-13-7-5-8-14-21/h5-18H,3-4,19-20H2,1-2H3,(H,27,30)

InChI Key

MXVKQSHBOBEWPQ-UHFFFAOYSA-N

SMILES

CCN(CC)CCN(C1=CC=CC=C1NC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

CCN(CC)CCN(C1=CC=CC=C1NC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Key on ui other cas no.

100243-31-0

Synonyms

N-[2-(Diethylamino)ethyl][N,N'-(o-phenylene)bisbenzamide]

Origin of Product

United States

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